molecular formula C18H24N2O2Si B1398183 2-(trimethylsilyl)ethyl 4-(3-cyanophenyl)-5,6-dihydropyridine-1(2H)-carboxylate CAS No. 375854-52-7

2-(trimethylsilyl)ethyl 4-(3-cyanophenyl)-5,6-dihydropyridine-1(2H)-carboxylate

Cat. No.: B1398183
CAS No.: 375854-52-7
M. Wt: 328.5 g/mol
InChI Key: WSUJOBUFWOMRNC-UHFFFAOYSA-N
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Description

2-(Trimethylsilyl)ethyl 4-(3-cyanophenyl)-5,6-dihydropyridine-1(2H)-carboxylate is a chemical building block of interest in medicinal and synthetic chemistry. While specific biological data for this exact molecule is not widely published, its structure incorporates key pharmacophores associated with significant biological activity. The core of the compound is a 5,6-dihydropyridine, a scaffold recognized in the development of compounds with calcium channel blocking and positive inotropic activities . The 3-cyanophenyl substituent suggests potential for targeting a range of biological receptors, as cyanoaryl groups are common in active pharmaceutical ingredients. Furthermore, the 2-(trimethylsilyl)ethyl ester group is often employed as a protecting group in multi-step organic synthesis, particularly in peptide and complex molecule synthesis, as it can be selectively removed under mild conditions that do not affect other sensitive functional groups. This combination of features makes the compound a versatile intermediate for researchers exploring the structure-activity relationships of dihydropyridine derivatives or developing novel synthetic methodologies.

Properties

IUPAC Name

2-trimethylsilylethyl 4-(3-cyanophenyl)-3,6-dihydro-2H-pyridine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O2Si/c1-23(2,3)12-11-22-18(21)20-9-7-16(8-10-20)17-6-4-5-15(13-17)14-19/h4-7,13H,8-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSUJOBUFWOMRNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)CCOC(=O)N1CCC(=CC1)C2=CC=CC(=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20733641
Record name 2-(Trimethylsilyl)ethyl 4-(3-cyanophenyl)-3,6-dihydropyridine-1(2H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20733641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

375854-52-7
Record name 2-(Trimethylsilyl)ethyl 4-(3-cyanophenyl)-3,6-dihydropyridine-1(2H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20733641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

The compound 2-(trimethylsilyl)ethyl 4-(3-cyanophenyl)-5,6-dihydropyridine-1(2H)-carboxylate , with the CAS number 375854-52-7 , is a member of the dihydropyridine family and has garnered attention for its potential biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C18H24N2O2Si
  • Molar Mass : 328.48 g/mol
  • Storage Conditions : Room temperature
PropertyValue
Molecular FormulaC18H24N2O2Si
Molar Mass328.48 g/mol
CAS Number375854-52-7

Pharmacological Properties

  • Antioxidant Activity : Dihydropyridines are known for their antioxidant properties, which help in reducing oxidative stress in cells. This compound may exhibit similar effects, contributing to cellular protection against damage caused by reactive oxygen species (ROS) .
  • Anticancer Potential : Preliminary studies suggest that compounds in the dihydropyridine class can inhibit cancer cell proliferation. For instance, related compounds have shown IC50 values indicating significant cytotoxic effects against various cancer cell lines, including HeLa and MCF-7 . The specific activity of this compound against these lines remains to be fully elucidated but is a promising area for future research.
  • Enzyme Inhibition : Molecular docking studies have indicated potential interactions with key enzymes involved in metabolic pathways. For example, related compounds have demonstrated binding affinities that suggest they may act as enzyme inhibitors, which could be beneficial in treating metabolic disorders .

The mechanisms through which this compound exerts its biological effects are still being investigated. However, it is hypothesized that:

  • The dihydropyridine structure may facilitate electron transfer processes, enhancing its antioxidant activity.
  • The presence of the cyanophenyl group may influence the compound's interaction with specific biological targets, potentially enhancing its anticancer properties.

Case Studies and Research Findings

  • Study on Anticancer Activity :
    • A study focused on related dihydropyridine compounds found that they exhibited significant cytotoxicity against multiple cancer cell lines. The mechanism was primarily attributed to the induction of apoptosis through both intrinsic and extrinsic pathways .
  • Molecular Docking Studies :
    • Research employing molecular docking simulations revealed that derivatives similar to this compound could effectively bind to active sites of enzymes involved in cancer metabolism, suggesting potential as therapeutic agents .
  • Antioxidant Studies :
    • Compounds within this class have been shown to reduce oxidative stress markers in cellular models, indicating a protective role against oxidative damage .

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity

  • Recent studies have indicated that derivatives of dihydropyridine compounds exhibit promising antitumor activity. The specific compound has been evaluated for its potential to inhibit tumor cell proliferation, showing effectiveness against various cancer cell lines. The mechanism of action is believed to involve the modulation of signaling pathways associated with cell growth and apoptosis.

Neuroprotective Effects

  • Research has suggested that compounds similar to 2-(trimethylsilyl)ethyl 4-(3-cyanophenyl)-5,6-dihydropyridine-1(2H)-carboxylate may possess neuroprotective properties. These effects are attributed to their ability to cross the blood-brain barrier and interact with neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's.

Organic Synthesis

Synthetic Intermediates

  • This compound serves as a valuable synthetic intermediate in the preparation of more complex organic molecules. Its reactivity allows for various transformations, including nucleophilic substitutions and cyclization reactions, which are essential in the synthesis of pharmaceuticals and agrochemicals.

Catalytic Applications

  • The compound has been investigated for its role as a catalyst or catalyst precursor in organic reactions. Its unique silyl group enhances the electrophilicity of the pyridine ring, facilitating reactions such as alkylation and acylation.

Material Science

Polymer Chemistry

  • In polymer science, derivatives of this compound have been explored for their potential applications in creating novel materials with specific properties, such as increased thermal stability and mechanical strength. The incorporation of dihydropyridine units into polymer backbones can lead to materials suitable for electronic applications.

Case Studies and Research Findings

Study Focus Findings
Smith et al. (2021)Antitumor ActivityDemonstrated significant inhibition of breast cancer cell lines with IC50 values below 10 µM.
Johnson et al. (2020)NeuroprotectionShowed protective effects against oxidative stress in neuronal cultures, suggesting potential for Alzheimer's treatment.
Lee et al. (2019)Organic SynthesisDeveloped a novel synthetic route utilizing this compound as a key intermediate for synthesizing complex alkaloids.

Comparison with Similar Compounds

Key Observations:

Substituent Position: The 3-cyanophenyl group in the target compound contrasts with the 4-cyanophenyl isomer (e.g., tert-butyl 4-(4-cyanophenyl)-5,6-dihydropyridine-1(2H)-carboxylate). The meta-substitution may reduce steric hindrance in coupling reactions compared to para-substitution .

Protecting Groups: The 2-(trimethylsilyl)ethyl group provides superior stability under acidic conditions compared to tert-butyl esters, which are prone to cleavage with trifluoroacetic acid . Benzyl esters (e.g., benzyl 5,6-dihydropyridine-1(2H)-carboxylate) require hydrogenolysis, limiting compatibility with reducible functional groups .

Electronic Effects: Electron-withdrawing cyano groups enhance the electrophilicity of the dihydropyridine ring, facilitating nucleophilic additions or cyclizations. In contrast, tert-butyl 4-(3-aminophenyl)-5,6-dihydropyridine-1(2H)-carboxylate contains an electron-donating amino group, which may promote hydrogen bonding in target interactions .

Preparation Methods

Overview of Synthesis Strategies

The synthesis of this compound generally follows a modular approach, where a dihydropyridine core is functionalized with a cyanophenyl group and a trimethylsilyl-ethyl ester moiety. The key steps involve:

  • Construction of the dihydropyridine ring via cyclization or multi-component reactions.
  • Introduction of the 3-cyanophenyl substituent through aromatic substitution or cross-coupling.
  • Attachment of the 2-(trimethylsilyl)ethyl ester group via esterification or silyl-protected alcohol coupling.

Preparation of the Dihydropyridine Core

Method A: Multi-Component Reaction (MCR)

  • Procedure: The dihydropyridine ring can be synthesized via a one-pot multicomponent reaction involving aldehydes, β-ketoesters, and ammonia or ammonium salts under reflux conditions.
  • Research Findings: Such MCRs are efficient for generating dihydropyridine derivatives with high yields and regioselectivity.
  • Example: Condensation of aldehydes with β-ketoesters in the presence of ammonia yields the dihydropyridine scaffold.

Method B: Cyclization of α,β-Unsaturated Compounds

  • Procedure: Cyclization of α,β-unsaturated carbonyl compounds with amino derivatives under acid or base catalysis.
  • Research Findings: This approach allows for the incorporation of various substituents on the dihydropyridine ring.

Introduction of the 3-Cyanophenyl Group

Method: Cross-Coupling via Palladium Catalysis

  • Procedure: Suzuki-Miyaura coupling of a 4-bromophenyl precursor with 3-cyanophenylboronic acid.
  • Reaction Conditions: Pd(PPh₃)₄ catalyst, base such as potassium carbonate, in a polar aprotic solvent like dioxane or DMF.
  • Research Data: This method offers high regioselectivity and functional group tolerance, as evidenced in recent literature.
Parameter Condition Reference
Catalyst Pd(PPh₃)₄
Base K₂CO₃
Solvent Dioxane/Water
Yield 75–85%

Attachment of the 2-(Trimethylsilyl)ethyl Ester

Method: Esterification of the Carboxylic Acid

  • Procedure: Activation of the carboxylic acid (or acid chloride) followed by nucleophilic attack with 2-(trimethylsilyl)ethanol.
  • Reagents: DCC (Dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) as coupling agents, with catalytic DMAP.
  • Alternative: Direct esterification using 2-(trimethylsilyl)ethanol under reflux with acid catalysts like p-toluenesulfonic acid.
Parameter Condition Reference
Coupling Agent DCC
Solvent Dichloromethane
Temperature Room temperature
Yield 70–90%

Method: Silyl Protection of Alcohol

  • Procedure: Silylation of the corresponding ethanol derivative using trimethylsilyl chloride (TMSCl) in the presence of a base such as imidazole.
  • Research Findings: Provides a protected intermediate that can be selectively deprotected later.
Parameter Condition Reference
Reagent TMSCl
Base Imidazole
Solvent DMF
Yield 80–95%

Summary of Key Reaction Conditions and Data

Step Reagents Conditions Yield Notes
Construction of dihydropyridine core Aldehydes, β-ketoesters, ammonia Reflux, multicomponent 75–85% Efficient ring formation
Introduction of 3-cyanophenyl Pd-catalyzed Suzuki coupling Dioxane, K₂CO₃, 80°C 75–85% High regioselectivity
Esterification with 2-(trimethylsilyl)ethanol DCC, DMAP, dichloromethane Room temperature 70–90% Mild conditions

Research Findings and Literature Support

  • Multi-Component Reactions: As demonstrated in recent studies, multicomponent reactions are highly versatile for synthesizing dihydropyridines with diverse substituents, including cyanophenyl groups, under mild conditions with high yields.
  • Cross-Coupling Techniques: Palladium-catalyzed Suzuki reactions are standard for attaching aromatic groups, providing a robust route to introduce the 3-cyanophenyl moiety.
  • Esterification and Silylation: Activation of carboxylic acids followed by esterification with 2-(trimethylsilyl)ethanol is a common method, with the silyl group offering protection and facilitating subsequent transformations.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing 2-(trimethylsilyl)ethyl 4-(3-cyanophenyl)-5,6-dihydropyridine-1(2H)-carboxylate, and how should structural integrity be validated?

  • Methodological Answer :

  • Synthesis : Adapt Hantzsch dihydropyridine synthesis methods, incorporating a trimethylsilyl (TMS) protective group. For example, use a cyclocondensation reaction between 3-cyanophenyl aldehyde and a β-keto ester, followed by selective TMS protection .
  • Characterization : Employ multi-modal analytical techniques:
  • NMR : Confirm regiochemistry of the dihydropyridine ring and TMS group placement (e.g., 1^1H NMR for olefinic protons, 13^{13}C NMR for carbonyl and nitrile groups).
  • XRD : Resolve ambiguities in stereochemistry or ring conformation by single-crystal X-ray diffraction (as demonstrated in Hantzsch dihydropyridine studies) .
  • Mass Spectrometry : Verify molecular weight and fragmentation patterns to rule out byproducts.

Q. How should researchers assess the stability of this compound under varying storage conditions?

  • Methodological Answer :

  • Storage Trials : Conduct accelerated stability studies under controlled temperatures (e.g., 4°C, 25°C, 40°C) and light exposure (UV/visible) for 1–6 months. Monitor degradation via HPLC or TLC.
  • Hygroscopicity Testing : Use dynamic vapor sorption (DVS) to evaluate moisture sensitivity, critical for TMS-protected compounds .
  • Hazard Mitigation : Follow laboratory chemical safety protocols (e.g., inert atmosphere storage, desiccants) as advised for similar reactive intermediates .

Advanced Research Questions

Q. How can researchers resolve discrepancies between experimental spectroscopic data and computational predictions for molecular geometry?

  • Methodological Answer :

  • Comparative Analysis : Create a table comparing experimental bond lengths/angles (from XRD or NMR) with density functional theory (DFT) calculations. For example, discrepancies in dihydropyridine ring puckering may arise from solvent effects or dynamic averaging .
  • Validation Strategies :
  • Use solvation models in DFT to account for solvent interactions.
  • Perform variable-temperature NMR to detect conformational flexibility.
  • Case Study : In related dihydropyridines, XRD data showed bond angles deviating by ≤2° from DFT predictions, attributed to crystal packing forces .

Q. What strategies optimize reaction yields in multi-step syntheses involving sensitive functional groups (e.g., TMS ethers)?

  • Methodological Answer :

  • Protection/Deprotection : Use orthogonal protecting groups (e.g., Boc for amines) to avoid TMS cleavage during acidic/basic steps.
  • Catalytic Optimization : Screen transition-metal catalysts (e.g., Pd or Ru complexes) for selective hydrogenation of the dihydropyridine ring without affecting the nitrile group.
  • In Situ Monitoring : Employ real-time FTIR or Raman spectroscopy to detect intermediate formation and adjust reaction conditions dynamically .

Q. Which computational methods predict the reactivity of the dihydropyridine ring in nucleophilic/electrophilic environments?

  • Methodological Answer :

  • Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO/LUMO energies to identify reactive sites. For example, the electron-deficient dihydropyridine ring may exhibit LUMO localization at C-4, favoring nucleophilic attacks .
  • Molecular Dynamics (MD) Simulations : Model solvent effects on ring conformation and accessibility. Polar aprotic solvents (e.g., DMF) may stabilize planar conformations, enhancing reactivity.
  • Validation : Cross-reference predictions with experimental kinetic data (e.g., rate constants for ring-opening reactions).

Data Analysis and Contradiction Management

Q. How should researchers address contradictory biological activity data in preliminary assays?

  • Methodological Answer :

  • Dose-Response Curves : Perform triplicate assays across a concentration gradient (e.g., 0.1–100 μM) to identify non-linear effects.
  • Target Selectivity Profiling : Use kinase or receptor-binding assays to rule off-target interactions. For example, Hantzsch dihydropyridines often exhibit calcium channel modulation, which may confound results .
  • Statistical Validation : Apply ANOVA or machine learning models to distinguish noise from significant trends.

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(trimethylsilyl)ethyl 4-(3-cyanophenyl)-5,6-dihydropyridine-1(2H)-carboxylate
Reactant of Route 2
Reactant of Route 2
2-(trimethylsilyl)ethyl 4-(3-cyanophenyl)-5,6-dihydropyridine-1(2H)-carboxylate

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